molecular formula C14H23N3 B1491315 1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098140-41-9

1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1491315
CAS No.: 2098140-41-9
M. Wt: 233.35 g/mol
InChI Key: FWRNMMZJWZIJLN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound featuring a fused bicyclic structure with an indazole core and a piperidine ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the formation of the indazole core, followed by the introduction of the piperidine ring. This often involves cyclization reactions and the use of strong bases or acids.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic methods or continuous flow chemistry to enhance yield and reduce waste.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the indazole ring, often facilitated by strong nucleophiles and suitable leaving groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, H2O2

  • Reduction: LiAlH4, NaBH4, H2 with Pd/C

  • Substitution: NaOH, K2CO3, DMF

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Alkylated or acylated derivatives

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as a lead structure for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs.

  • Biology: It can be used as a tool compound in biological studies to understand cellular processes and signaling pathways.

  • Material Science: The compound's unique structure makes it a candidate for use in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor signaling pathways. Further research is needed to elucidate the precise molecular interactions.

Comparison with Similar Compounds

  • Indazole Derivatives: Other indazole derivatives with different substituents or fused rings.

  • Piperidine Derivatives: Piperidine-containing compounds with various functional groups.

Uniqueness: 1-Ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole stands out due to its specific structural features, which may confer unique biological or chemical properties compared to other similar compounds.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock new possibilities in drug discovery, material science, and beyond.

Properties

IUPAC Name

1-ethyl-3-piperidin-2-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-17-13-9-4-3-7-11(13)14(16-17)12-8-5-6-10-15-12/h12,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRNMMZJWZIJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3CCCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 3
1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 4
1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 5
Reactant of Route 5
1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 6
1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole

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